(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound "(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone" features a 1,4-benzothiazine core modified with sulfone (1,1-dioxido) groups, a 4-chlorophenyl moiety at the methanone position, a 6-fluoro substituent on the benzothiazine ring, and a 3-(methylthio)phenyl group at the 4-position.
Properties
IUPAC Name |
(4-chlorophenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S2/c1-29-18-4-2-3-17(12-18)25-13-21(22(26)14-5-7-15(23)8-6-14)30(27,28)20-10-9-16(24)11-19(20)25/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOXTXSIJZKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the selection of appropriately substituted benzene derivatives.
Formation of Benzothiazine Ring: : One key step involves the formation of the 1,4-benzothiazine ring. This is often achieved through a cyclization reaction.
Introduction of Functional Groups: : Chlorine, fluorine, and methylthio groups are introduced via substitution reactions on the aromatic rings. These steps require carefully controlled conditions to ensure selective substitution.
Final Coupling Reaction: : The final step involves a coupling reaction to form the methanone linkage, completing the molecule.
Industrial Production Methods
The industrial production of this compound would likely employ continuous flow reactors to optimize reaction conditions, improve yields, and ensure consistent product quality. Specific conditions such as temperature, pressure, and solvent choice would be meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur-containing site, yielding sulfoxides or sulfones.
Reduction: : Reductive conditions could target the ketone or potentially the aromatic rings, depending on the reagents used.
Substitution: : Aromatic substitution reactions could be employed to modify the existing functional groups further.
Common Reagents and Conditions
Oxidation: : Typically performed with reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Electrophilic aromatic substitution often requires halogens and a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Sulfoxides and Sulfones: : From oxidation of the thioether.
Alcohols and Hydrocarbons: : From reduction reactions.
Substituted Aromatics: : From aromatic substitution.
Scientific Research Applications
Structure and Composition
The compound's chemical structure is characterized by:
- A 4-chlorophenyl group.
- A 6-fluoro substitution.
- A 1,1-dioxido benzothiazine core.
- A methylthio phenyl moiety.
This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds possess moderate to high antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their efficacy against various pathogens .
Anticonvulsant Properties
Recent pharmacological evaluations suggest that certain derivatives can act as anticonvulsants. The presence of electron-withdrawing groups enhances the biological activity of these compounds in seizure models. For instance, modifications at the 4'-N'-benzylamide site have been linked to improved anticonvulsant activity .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Some studies have indicated that compounds with similar structures show promising inhibitory activity against both acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition could provide therapeutic benefits in managing cognitive decline associated with neurodegeneration .
Data Tables of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives demonstrated that the introduction of a methylthio group significantly enhanced antibacterial activity against Gram-positive bacteria. The study utilized a variety of strains to evaluate the effectiveness of these compounds, revealing that structural modifications can lead to improved therapeutic profiles.
Case Study 2: Neuroprotective Effects
Another research initiative focused on the neuroprotective effects of compounds similar to This compound . The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing a potential avenue for developing treatments for neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The various functional groups allow it to bind to specific sites on enzymes or receptors, influencing their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic cycles, or receptors on cell surfaces. The exact mechanism would depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Benzothiazine vs. Benzothiazole Derivatives
- Target Compound : The 1,4-benzothiazine core with sulfone groups provides a six-membered ring system, enabling conformational flexibility and enhanced polarity due to the sulfone moiety .
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Features a five-membered benzothiazole ring with a methoxy linker. The benzothiazole derivatives exhibit antibacterial and antifungal activities, suggesting the target compound’s benzothiazine core may offer improved metabolic stability .
Sulfone vs. Non-Sulfone Analogues
- 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (): Shares the benzothiazine-sulfone core but substitutes the 4-chlorophenyl group with 4-ethoxyphenyl. The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s chlorophenyl group .
Substituent Effects
Halogen Substituents
- 6-Fluoro vs. 7-Fluoro Positioning (): The compound "(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" differs in fluorine placement (7-position vs. 6-position). Fluorine’s electronegativity at the 6-position may alter electron density in the benzothiazine ring, influencing π-stacking interactions or binding to electron-deficient enzyme pockets .
Aromatic Ring Modifications
- 3-(Methylthio)phenyl vs. 3-Methylphenyl (): Replacing methylthio (SMe) with methyl (Me) reduces electron-donating capacity. The SMe group in the target compound may participate in sulfur-π interactions or act as a hydrogen-bond acceptor, enhancing target affinity .
- 4-Chlorophenyl vs.
Antimicrobial Activity Trends
- 1,3,4-Oxadiazole Derivatives (): Compounds with chloro/fluoro substituents on quinoline-linked oxadiazoles show antitubercular and antimicrobial activity. The target compound’s halogenated benzothiazine core may exhibit similar efficacy but with improved pharmacokinetics due to sulfone-enhanced solubility .
Solubility and Stability
- Sulfone-Containing Analogues: The 1,1-dioxido group in the target compound increases polarity, likely improving aqueous solubility over non-sulfone derivatives like benzothiazoles. However, excessive hydrophobicity from substituents (e.g., 4-ethoxyphenyl in ) may offset this advantage .
Data Table: Structural and Functional Comparison
Research Findings and Inferences
- Electronic Effects : The target compound’s 3-(methylthio)phenyl group may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450), while the 6-fluoro substituent could improve metabolic stability by blocking oxidation sites .
- Crystallographic Insights : Analogous benzothiazole/benzothiazine derivatives () form intermolecular C–H···N/O and π-interactions in crystal lattices, suggesting the target compound may exhibit similar solid-state stability, aiding formulation .
- Docking Potential: Tools like AutoDock4 () could predict the target compound’s affinity for microbial enzymes, leveraging its sulfone groups for polar interactions with active sites .
Biological Activity
Chemical Structure and Properties
The compound features a benzothiazinone core, which is known for various biological activities. The presence of a 4-chlorophenyl group and a 6-fluoro substituent enhances its pharmacological profile. The chemical formula can be represented as follows:
- Molecular Formula : C17H15ClFNO2S2
- CAS Number : Not explicitly provided in the search results.
Antimicrobial Activity
Research indicates that compounds with similar structures to benzothiazines exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific compound may demonstrate similar efficacy due to its structural analogies.
Anticancer Potential
Benzothiazine derivatives have been explored for their anticancer activities. A study highlighted that certain derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy . The compound's ability to induce apoptosis in malignant cells could be a focal point for further investigation.
The proposed mechanism of action for benzothiazine derivatives often involves the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation. For example, the interaction with DNA or RNA synthesis pathways has been noted in related compounds . Understanding the specific interactions of this compound with biological targets will require further experimental validation.
In Vitro Studies
In vitro studies on related compounds have shown promising results:
- Cytotoxicity Assays : Compounds structurally similar to the target compound were tested against various cancer cell lines. Results indicated IC50 values that suggest significant anticancer activity .
- Antimicrobial Screening : Similar derivatives were screened against bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Comparative Analysis
To provide a clearer picture of the biological activity, a comparative analysis table is included below:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Benzothiazine Derivative | Antimicrobial | |
| Benzothiazine Derivative | Anticancer | |
| Related Triazole Derivative | Antioxidant |
Conclusion and Future Directions
The biological activity of (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone presents a promising avenue for further research in medicinal chemistry. Its potential applications in antimicrobial and anticancer therapies warrant comprehensive studies to elucidate its mechanisms and optimize its efficacy.
Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To determine specific biological targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To refine and develop more potent analogs based on the current findings.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation at each synthetic step, ensuring minimal side products .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution reactions involving the benzothiazine core. Lower temperatures (0–5°C) are critical for diazotization steps to prevent decomposition .
- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) in Suzuki-Miyaura coupling for aryl-aryl bond formation require degassed solvents and inert atmospheres to prevent catalyst poisoning .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine substitution patterns and -NMR to resolve methylthio and chlorophenyl proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode with isotopic pattern matching verifies molecular formula (e.g., [M+H] for CHClFNOS) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the 1,1-dioxido benzothiazine ring conformation .
Advanced Questions
Q. How can contradictory bioactivity data from different assay conditions be systematically resolved?
Methodological Answer:
- Assay Replication with Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., pH, temperature, solvent polarity) and identify confounding factors. For example, oxidative degradation of the methylthio group under high-pH conditions may reduce potency .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell-based vs. cell-free assays, which may explain discrepancies in IC values .
Q. What strategies are recommended for analyzing crystallographic data of this compound when encountering twinning or disorder?
Methodological Answer:
- SHELXL Refinement : Implement the TWIN/BASF commands in SHELXL to model twinning ratios and refine disordered regions iteratively. For example, the methylthio-phenyl group may exhibit rotational disorder requiring split-site occupancy refinement .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O contacts) in twinned vs. untwinned crystals to identify packing anomalies .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate docking poses with homology-modeled targets (e.g., kinase domains) using AMBER or GROMACS. Focus on the methanone group’s electrostatic interactions with catalytic lysine residues .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for fluorophenyl vs. chlorophenyl analogs to guide SAR studies .
Q. What advanced impurity profiling techniques are suitable for this compound under ICH guidelines?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions. Monitor degradants via UPLC-PDA-MS, focusing on sulfoxide formation from the methylthio group .
- QbD-Driven HPLC Method Development : Use ACD/Labs software to optimize column chemistry (C18 vs. phenyl-hexyl) and gradient elution for baseline separation of structurally similar impurities (e.g., des-fluoro analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
